molecular formula C10H7ClO4S2 B2485321 Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate CAS No. 74370-96-0

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2485321
CAS No.: 74370-96-0
M. Wt: 290.73
InChI Key: ZMSSTGLPSBEKBJ-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chlorosulfonyl group attached to the benzothiophene ring, which is further esterified with a carboxylate group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate typically involves the chlorosulfonation of benzothiophene derivatives. One common method includes the reaction of benzothiophene with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where benzothiophene is treated with chlorosulfonic acid. The reaction is carefully monitored to ensure complete conversion and to minimize the formation of by-products. The esterification step is then carried out in a separate reactor, followed by purification processes such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., ethylamine) and alcohols (e.g., methanol). These reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as tin(II) chloride or sodium borohydride are used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Thiols: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiophene ring structure may also interact with specific receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)benzoate: Similar in structure but lacks the benzothiophene ring.

    6-(Chlorosulfonyl)-1,3-benzothiazole-2-carboxylate: Contains a benzothiazole ring instead of a benzothiophene ring.

    Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Similar structure with a methoxy group attached to the benzene ring.

Uniqueness

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl group and the benzothiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S2/c1-15-10(12)8-9(17(11,13)14)6-4-2-3-5-7(6)16-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSSTGLPSBEKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

168.0 gm (0.569 mol) of 2-chlorocarbonyl-benzo[b]thiophene-3-sulfonic acid chloride were dissolved in 1 liter of anhydrous chloroform, and the solution was admixed with 27.5 gm (0.858 mol) of dry methanol and refluxed for 3 hours. The reaction mixture was evaporated in vacuo, and the residue was recrystallized twice from a little methanol, yielding 88.5 gm (53.5% of theory) of colorless 2-methoxycarbonyl-benzo[b]-thiophene-3-sulfonic acid chloride. M.p.: 100°-101° C.
Name
2-chlorocarbonyl-benzo[b]thiophene-3-sulfonic acid chloride
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

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